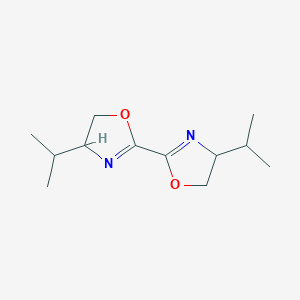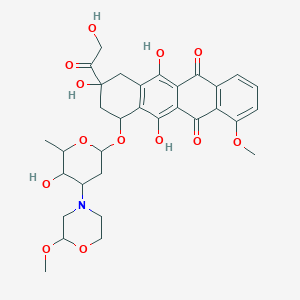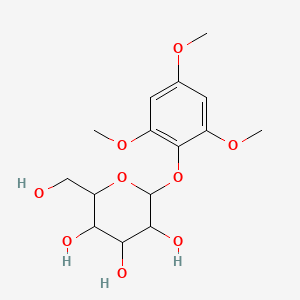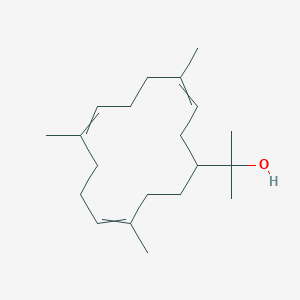
Fmoc-N-Me-D-Thr(Bzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-Me-D-Thr(Bzl)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated nitrogen (N-Me), and a benzyl (Bzl) group attached to the side chain of threonine (Thr). This compound is particularly useful in the field of solid-phase peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-D-Thr(Bzl)-OH typically involves the following steps:
Protection of the Threonine Hydroxyl Group: The hydroxyl group of threonine is protected using a benzyl group through benzylation.
Methylation of the Amino Group: The amino group of threonine is methylated using methyl iodide in the presence of a base such as sodium hydride.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the methylated threonine derivative with Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl group can be removed through hydrogenation.
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogen and palladium on carbon (Pd/C) for benzyl removal.
Coupling: HATU or DIC in the presence of a base like DIPEA.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc and benzyl groups yields N-methyl-D-threonine.
Peptide Products: Coupling reactions yield peptides with the desired sequence.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-N-Me-D-Thr(Bzl)-OH is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of deprotection.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified peptides for studying protein-protein interactions.
Medicine:
Drug Development: Modified peptides containing this compound are explored for their potential therapeutic properties.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-N-Me-D-Thr(Bzl)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The benzyl group protects the hydroxyl group of threonine, allowing for selective deprotection and subsequent reactions. The methylation of the amino group enhances the stability and bioavailability of the resulting peptides.
Comparison with Similar Compounds
Fmoc-D-Thr(Bzl)-OH: Lacks the N-methylation, making it less stable in certain conditions.
Fmoc-N-Me-D-Ser(Bzl)-OH: Similar structure but with serine instead of threonine, affecting the properties of the resulting peptides.
Uniqueness:
Stability: The N-methylation in Fmoc-N-Me-D-Thr(Bzl)-OH provides enhanced stability compared to non-methylated analogs.
Selective Deprotection: The presence of both Fmoc and benzyl groups allows for selective deprotection, facilitating complex peptide synthesis.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJELSPMZRJEODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
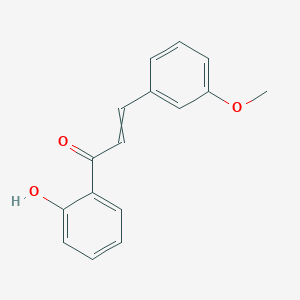
![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)
![1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0](/img/structure/B13388691.png)
![1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388693.png)
![5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13388700.png)
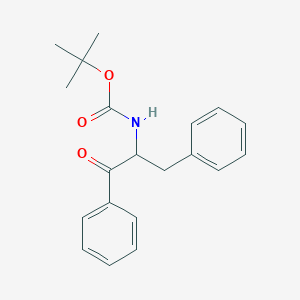
![4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride](/img/structure/B13388725.png)
![(2R)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13388727.png)
